molecular formula C10H12O4 B2368827 (R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate CAS No. 167820-07-7

(R)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate

Cat. No.: B2368827
CAS No.: 167820-07-7
M. Wt: 196.202
InChI Key: KFHNZFDETCOCCF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate typically involves the esterification of ®-2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate: The enantiomer of the ®-isomer, which has different biological activities due to its different spatial arrangement.

    Methyl 2-hydroxy-2-phenylacetate: Lacks the methoxy group, leading to different chemical and biological properties.

    Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate: The methoxy group is in a different position, affecting its reactivity and interactions.

Uniqueness

®-Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHNZFDETCOCCF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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